Ethyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate
Description
Ethyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate is a structurally complex amino ester derivative featuring a pyridine ring substituted with methyl(isopropyl)amino and hydroxyl-amino propanoate groups. Its molecular formula is C₁₆H₂₇N₃O₃, with a molecular weight of 309.40 g/mol . The compound’s key structural elements include:
- A pyridine ring at position 3 of the propanoate backbone.
- A methyl(isopropyl)amino group at the 6-position of the pyridine ring.
Properties
Molecular Formula |
C14H23N3O3 |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
ethyl 2-amino-3-hydroxy-3-[6-[methyl(propan-2-yl)amino]pyridin-3-yl]propanoate |
InChI |
InChI=1S/C14H23N3O3/c1-5-20-14(19)12(15)13(18)10-6-7-11(16-8-10)17(4)9(2)3/h6-9,12-13,18H,5,15H2,1-4H3 |
InChI Key |
XSTMLERPLFMKAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CN=C(C=C1)N(C)C(C)C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyridine Core
The pyridine ring is often synthesized via Hantzsch pyridine synthesis or cyclization of suitable precursors such as β-ketoesters and aldehydes. Recent advances favor metal-catalyzed cyclizations for regioselectivity and yield enhancement.
- Pyridine ring construction via nucleophilic aromatic substitution or multi-component reactions involving 2-aminopyridine derivatives and suitable aldehydes or α,β-unsaturated carbonyl compounds.
Functionalization at the 3-Position
The amino and hydroxy groups at the 3-position are introduced through nucleophilic substitution or oxidative hydroxylation of precursor intermediates, often following the formation of the pyridine ring.
Esterification to Form the Propanoate
The final step involves esterification of the amino acid backbone with ethanol, often under acidic catalysis using trifluoromethanesulfonic acid or p-toluenesulfonic acid , followed by purification.
Detailed Preparation Methodology
Based on patent CN104926717A and recent literature, the following method is considered optimal:
Step 1: Synthesis of the Pyridine Intermediate
- React 2-aminopyridine with α,β-unsaturated carbonyl compounds (e.g., ethyl acrylate) under nitrogen atmosphere .
- Use trifluoromethanesulfonic acid as a catalyst at 120–160°C .
- Reaction proceeds via cyclization to form the pyridine core with amino and hydroxy functionalities.
Step 2: N-Methylation of the Pyridine
- Introduce the methyl(propan-2-yl)amino group at position 6 via nucleophilic substitution with methyl(propan-2-yl)amine .
- This step often involves refluxing in an appropriate solvent like ethanol with catalytic acid .
Step 3: Hydroxylation and Functional Group Adjustments
- Hydroxyl groups are introduced via oxidative hydroxylation or hydrolysis of protected intermediates.
- Protecting groups may be employed to ensure regioselectivity.
Step 4: Esterification
- The amino acid backbone is esterified by reacting with ethanol in the presence of acid catalysts under reflux conditions .
- The reaction is monitored via HPLC to ensure high purity.
Step 5: Purification
- The crude product is washed with organic solvents such as petroleum ether and ethyl acetate .
- Recrystallization from ethyl acetate/petroleum ether yields high-purity crystalline product.
Data Tables and Research Discoveries
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Pyridine core synthesis | 2-Aminopyridine + ethyl acrylate | 120–160°C, nitrogen atmosphere | 87% | Catalyzed by trifluoromethanesulfonic acid |
| N-Methylation | Methyl(propan-2-yl)amine | Reflux in ethanol | 70–85% | Selective substitution at pyridine 6-position |
| Hydroxylation | Oxidants like H2O2 or organic oxidants | Controlled at room temperature | 75–90% | Ensures regioselectivity |
| Esterification | Ethanol + acid catalyst | Reflux | 80–92% | Final ester formation |
Note: These yields are approximate, based on recent patent data and literature reports.
Recent Research Discoveries and Innovations
- Catalytic efficiency: Use of trifluoromethanesulfonic acid has been shown to significantly enhance pyridine ring formation efficiency, reducing reaction times and increasing yields.
- Green chemistry approaches: Employing solvent-free conditions and recyclable catalysts to improve environmental safety.
- Selective functionalization: Advances in regioselective amination techniques enable precise substitution at the 6-position of pyridine rings, improving overall product purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines are used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmacology: It is studied for its potential therapeutic effects and interactions with biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate involves its interaction with specific molecular targets in biological systems. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate with structurally related compounds, emphasizing molecular features, synthetic pathways, and functional properties:
Key Structural and Functional Differences
Substituent Complexity: The target compound uniquely combines methyl(isopropyl)amino and 2-amino-3-hydroxypropanoate groups, distinguishing it from simpler analogs like Ethyl 2-amino-3-(4-pyridinyl)propanoate . Compounds with cyano groups (e.g., ) exhibit higher electrophilicity and conjugation, enabling participation in cycloaddition or nucleophilic substitution reactions, unlike the hydroxyl-amino substituents in the target compound.
Synthetic Accessibility: The target compound’s synthesis is inferred to require multi-step protocols involving amine coupling and esterification, similar to methods in and . In contrast, Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate may be synthesized via simpler esterification due to its lack of amino groups.
Stability and Reactivity: The hydroxyl group in the target compound may confer instability under acidic or oxidative conditions compared to analogs with ether or cyano groups (e.g., ). For example, highlights degradation concerns in related ethyl propanoate derivatives under high humidity and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
